Cas no 979-02-2 (16-Dehydro Pregnenolone Acetate)
16-Dehydro Pregnenolone Acetate Chemical and Physical Properties
Names and Identifiers
-
- 16-dehydropregnenolone acetate
- 16 DPA
- 20-oxopregna-5,16-dien-3-beta-yl acetate
- 4-Toluenesulfonic Acid Monohydrate
- 16-DPA
- 16-DEHYDROPREGNENOLONE ACETATE (16-DPA)
- 3b-Acetoxy-5,16-pregnadien-20-one
- 3b-Hydroxy-5,16-pregnadien-20-one acetate
- 5,16-Pregnadien-3b-ol-20-one acetate
- 16-Dehydropregenolone Acetate
- DEHYDROPREGNENOLONE ACETATE, 16-(RG)
- Dehydropregnenolone acetate
- 16,17-Didehydropregnenolone acetate
- MZWRIOUCMXPLKV-RFOVXIPZSA-N
- 20-
- 5,16-Pregnadiene-3.beta.-ol-20-one acetate
- BRN 1026798
- (-)-16-Dehydropregnenolone Acetate
- Pregna-5,16-dien-20-one, 3beta-hydroxy-, acetate
- 3beta-Acetoxypregna-5,16-dien-20-one
- 3.beta.-Acetoxypregna-5,16-dien-20-one
- Pregna-5, 3-(acetyloxy)-, (3.beta.)-
- MFCD00051130
- [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- NSC37741
- 832VMW7ZGC
- 4-hydroxy-4-methoxybiphenyl
- 5,16-Pregnadien-3beta-ol-20-one acetate
- Pregna-5,16-dien-20-one, 3-(acetyloxy)-, (3.beta.)-
- Pregna-5,16-dien-20-one, 3-(acetyloxy)-, (3b)-
- Q-200100
- 3.beta.-Acetoxy-pregnan-5,16-dien-20-one
- 20-Oxopregna-5,16-dien-3-yl acetate, (3.beta.)-
- Pregna-5,16-dien-20-one, 3-(acetyloxy)-, (3-beta)-
- 20-Oxopregna-5,16-dien-3.beta.-yl acetate
- Tox21_113909
- 979-02-2
- 16-Dehydropregnenlone acetate
- Pregna-5,16-dien-20-one, 3-beta-hydroxy-, acetate
- Q27115857
- Pregna-5,16-dien-20-one, 3-(acetyloxy)-, (3beta)-
- 16-Dehydro pregnenolone acetate
- DTXSID8057857
- Pregna-5,16-dien-20-one, 3.beta.-hydroxy-, acetate
- CS-0015248
- EINECS 213-558-7
- NSC-37741
- (3-beta)-3-(Acetyloxy)pregna-5,16-dien-20-one
- UNII-832VMW7ZGC
- Pregnadienolone Acetate
- 4-08-00-01125 (Beilstein Handbook Reference)
- CAS-979-02-2
- (3.BETA.)-3-(ACETYLOXY)PREGNA-5,16-DIEN-20-ONE
- 3beta-Acetoxy-5,16-pregnadien-20-one
- Pregna-5, 3.beta.-hydroxy-, acetate
- DTXCID9031646
- 3beta-Acetyloxy-pregna-5,16-dien-20-one
- CHEMBL1761683
- AKOS015917345
- BDBM50340426
- NS00079881
- NSC 37741
- NCGC00262911-01
- 20-Oxopregna-5,16-dien-3beta-yl acetate
- KS-1008
- 3.beta.-Acetoxy-pregn-5,16-diene-20-one
- SCHEMBL1982395
- 3beta-Hydroxy-5,16-pregnadien-20-one acetate
- CHEBI:34163
- 16-Dehydro Pregnenolone Acetate
-
- MDL: MFCD00051130
- Inchi: 1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1
- InChI Key: MZWRIOUCMXPLKV-RFOVXIPZSA-N
- SMILES: O(C(C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C(C(C([H])([H])[H])=O)[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]12[H]
- BRN: 1026798
Computed Properties
- Exact Mass: 356.23500
- Monoisotopic Mass: 356.235
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 4.5
Experimental Properties
- Color/Form: White to nearly white crystalline powder
- Density: 1.11
- Melting Point: 170-178 ºC
- Boiling Point: 464.4°C at N/A mmHg
- Flash Point: 200.1°C
- Refractive Index: 1.546
- PSA: 43.37000
- LogP: 5.00620
- Specific Rotation: -38 ° - -45 ° (c= 0.9, CHCl3)
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
16-Dehydro Pregnenolone Acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
- RTECS:TU4156200
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
- HazardClass:6.1
- PackingGroup:Ⅲ
16-Dehydro Pregnenolone Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203592-25g |
16-Dehydropregnenolone acetate |
979-02-2 | 97% | 25g |
$337 | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D891151-100g |
16-Dehydropregnenolone Acetate |
979-02-2 | 98% | 100g |
1,034.10 | 2021-05-17 | |
| abcr | AB505702-5 g |
16-Dehydropregnenolone acetate, 98%; . |
979-02-2 | 98% | 5g |
€118.50 | 2023-07-10 | |
| abcr | AB505702-25 g |
16-Dehydropregnenolone acetate, 98%; . |
979-02-2 | 98% | 25g |
€344.20 | 2023-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22725-5g |
16-Dehydropregnenolone Acetate |
979-02-2 | 98% | 5g |
¥102.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22725-25g |
16-Dehydropregnenolone Acetate |
979-02-2 | 98% | 25g |
¥282.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22725-100g |
16-Dehydropregnenolone Acetate |
979-02-2 | 98% | 100g |
¥939.0 | 2024-07-18 | |
| Chemenu | CM203592-25g |
16-Dehydropregnenolone acetate |
979-02-2 | 97% | 25g |
$337 | 2022-09-28 | |
| TRC | D230030-10g |
16-Dehydro Pregnenolone Acetate |
979-02-2 | 10g |
$ 190.00 | 2023-09-08 | ||
| TRC | D230030-25g |
16-Dehydro Pregnenolone Acetate |
979-02-2 | 25g |
$425.00 | 2023-05-18 |
16-Dehydro Pregnenolone Acetate Suppliers
16-Dehydro Pregnenolone Acetate Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 16-Dehydro Pregnenolone Acetate
Professional Introduction to CAS No 979-02-2 and 16-Dehydro Pregnenolone Acetate
CAS No 979-02-2 refers to a specific chemical compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, identified by its unique chemical identifier, is a key intermediate in the synthesis of various steroid hormones. Its molecular structure and biological properties make it a valuable tool for researchers studying endocrine systems and metabolic pathways. The compound’s role in modulating hormonal activity has been a subject of extensive investigation, particularly in the context of therapeutic applications.
The product name 16-Dehydro Pregnenolone Acetate is another compound of great interest, known for its structural similarity to naturally occurring steroids. This derivative is particularly significant in the context of steroid hormone biosynthesis, where it serves as a precursor for more complex molecules. The acetate ester group in its structure enhances its stability and bioavailability, making it a preferred choice in synthetic chemistry and pharmacological studies.
Recent advancements in biochemical research have highlighted the importance of 16-Dehydro Pregnenolone Acetate in understanding the mechanisms of steroidogenesis. Studies have demonstrated its role in the early stages of cortisol and aldosterone biosynthesis, which are critical for maintaining homeostasis in vertebrates. The compound’s ability to interact with enzymatic pathways has opened new avenues for developing targeted therapies for endocrine disorders.
In the realm of pharmaceutical development, CAS No 979-02-2 and 16-Dehydro Pregnenolone Acetate have been explored for their potential in treating conditions related to hormonal imbalances. Research indicates that these compounds can modulate the activity of key enzymes involved in steroid hormone synthesis, such as 3β-hydroxysteroid dehydrogenase and cytochrome P450 enzymes. This modulation has been associated with improvements in symptoms related to adrenal insufficiency and other metabolic disorders.
The synthesis of these compounds involves sophisticated chemical methodologies that ensure high purity and yield. Advances in synthetic organic chemistry have enabled the production of 16-Dehydro Pregnenolone Acetate through efficient multi-step reactions, often employing catalytic systems that minimize side products. These synthetic strategies are crucial for obtaining materials suitable for both laboratory research and clinical trials.
From a regulatory perspective, both CAS No 979-02-2 and 16-Dehydro Pregnenolone Acetate are subject to stringent quality control measures to ensure their safety and efficacy. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency and reliability across batches. This is particularly important given their potential therapeutic applications, where even minor impurities can affect outcomes.
The biological activity of these compounds has been further elucidated through structural biology studies. High-resolution crystal structures of enzymes interacting with these molecules have provided insights into their binding mechanisms and functional roles. Such structural information is invaluable for designing drugs with enhanced specificity and reduced side effects.
Future research directions include exploring the use of CAS No 979-02-2 and 16-Dehydro Pregnenolone Acetate in combination therapies for complex endocrine disorders. By understanding their interactions within biological systems, scientists aim to develop synergistic approaches that leverage their unique properties. This could lead to more effective treatments with fewer adverse effects.
The impact of these compounds extends beyond basic research, influencing drug discovery pipelines across multiple therapeutic areas. Their role as intermediates in steroid hormone synthesis underscores their versatility and importance in modern medicine. As our understanding of endocrine biology evolves, so too will the applications of these key chemical entities.
In conclusion, CAS No 979-02-2 and 16-Dehydro Pregnenolone Acetate represent significant advancements in biochemical and pharmaceutical research. Their contributions to understanding hormonal pathways and developing novel therapeutics highlight their importance in addressing complex medical challenges. Continued investigation into their properties and applications will undoubtedly yield further breakthroughs in medicine.
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